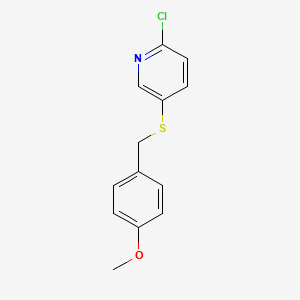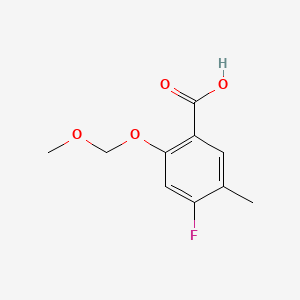
2,3-Difluoro-4-(methoxymethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxymethoxy group.
Méthodes De Préparation
The synthesis of 2,3-Difluoro-4-(methoxymethoxy)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxymethoxylation: The methoxymethoxy group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
2,3-Difluoro-4-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Applications De Recherche Scientifique
2,3-Difluoro-4-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxymethoxy group can act as a protecting group, modulating the compound’s reactivity and selectivity in biochemical pathways .
Comparaison Avec Des Composés Similaires
2,3-Difluoro-4-(methoxymethoxy)benzoic acid can be compared with other fluorinated benzoic acid derivatives, such as:
2,3-Difluoro-4-methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy group, affecting its reactivity and applications.
2,3-Difluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxymethoxy group, leading to different chemical properties and uses.
2,4-Difluorobenzoic acid: Lacks the methoxymethoxy group and has fluorine atoms at different positions, resulting in distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H8F2O4 |
|---|---|
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
2,3-difluoro-4-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
YOIJVUMWFWICAX-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

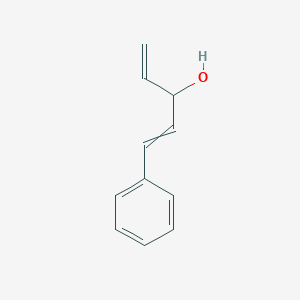
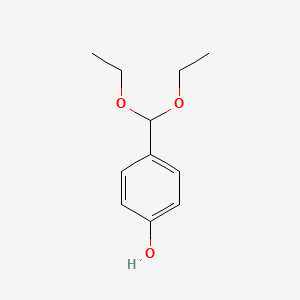
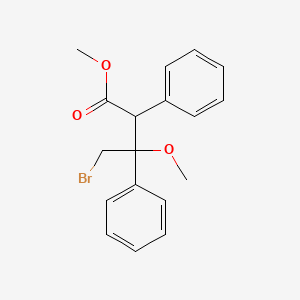
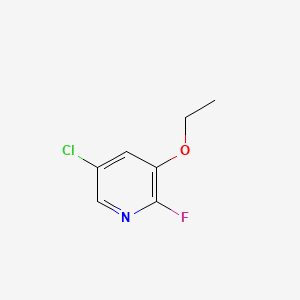
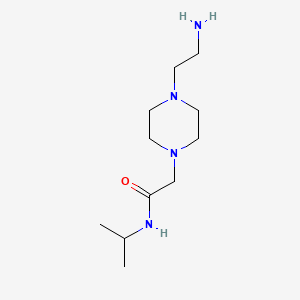
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)


